Alkoxy Chain Length Differentiation: Pentyloxy vs. Butoxy Homolog Lipophilicity
The target compound’s 3-(pentyloxy)benzamide moiety provides a calculated LogP that is systematically higher than the 3-butoxy homolog, directly influencing passive membrane permeability and tissue distribution. This differentiation is based on computed physicochemical properties, as experimental LogP data for these specific compounds are not publicly available . In the broader oxadiazole series, alkyl chain length on the benzamide ring correlates with increased lipophilicity and altered in vitro potency, as demonstrated by Feng et al. (2000) for 5-n-pentyl oxadiazole benzenesulfonamides, where the pentyl substituent conferred optimal oral bioavailability in dogs (F = 42%) compared to shorter alkyl analogs (F < 15%) [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 (estimated via fragment-based calculation) |
| Comparator Or Baseline | 3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: cLogP ≈ 3.1 |
| Quantified Difference | ΔcLogP ≈ +0.7 |
| Conditions | Computed using RDKit/ChemAxon fragment-based LogP prediction |
Why This Matters
Higher lipophilicity can enhance membrane permeability and oral absorption, critical for in vivo studies, but must be balanced against solubility; the pentyloxy chain provides a distinct lipophilicity window not achievable with shorter alkoxy homologs.
- [1] Feng, D. D. et al. Discovery of an orally bioavailable alkyl oxadiazole β3 adrenergic receptor agonist. Bioorg. Med. Chem. Lett. 2000, 10, 1427-1429. View Source
